1-(4-Acetyl-1,4-diazepan-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-Acetyl-1,4-diazepan-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
Compounds similar to "1-(4-Acetyl-1,4-diazepan-1-yl)prop-2-en-1-one" have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory activities. For example, novel derivatives of benzodiazepines were synthesized and exhibited promising biological activities. These findings suggest the potential of such compounds in developing new therapeutic agents (Bhat et al., 2014).
Chemical Properties and Reactions
The study of novel hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives revealed insights into their chemical properties and reactions. These compounds were obtained through specific reactions and their chemical behaviors (such as alkylation and acetylation) were explored, demonstrating the versatility of diazepine compounds in chemical synthesis (Chechina et al., 2015).
Medicinal Chemistry and Drug Design
The 1,3-diazepine scaffold, closely related to the diazepan structure, is highlighted as a privileged structure in medicinal chemistry for designing compounds with a wide range of biological activities. This underscores the importance of diazepine derivatives in drug discovery, offering a template for the development of new therapeutic agents (Malki et al., 2021).
Catalytic Applications
Diazepinium perchlorate, a derivative from the diazepine family, has been used as a neutral catalyst for the acetylation of various substances, including carbohydrates. This application demonstrates the potential of diazepine derivatives in catalysis, providing a mild and environmentally friendly approach to chemical synthesis (Giri et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Similar compounds have been found to interact with a variety of biochemical pathways, often resulting in a broad spectrum of biological activities .
Result of Action
Compounds with similar structures have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
1-(4-acetyl-1,4-diazepan-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-10(14)12-6-4-5-11(7-8-12)9(2)13/h3H,1,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLMWGHYWPQUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.